molecular formula C16H20N2O3 B558250 Boc-orn(boc)-OH CAS No. 57133-29-6

Boc-orn(boc)-OH

Cat. No. B558250
CAS RN: 57133-29-6
M. Wt: 332,4 g/mole
InChI Key: WPTUQMUCTTVOFW-BONVTDFDSA-N
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Description

Boc-Orn(Boc)-OH, also known as Nalpha-tert-Butoxycarbonyl-L-ornithine, Nalpha-Boc-L-ornithine, or N2-Boc-L-ornithine, is a chemical compound with the empirical formula C10H20N2O4 . It is commonly used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of Boc-Orn(Boc)-OH is represented by the linear formula C10H20N2O4 . The compound has a molecular weight of 232.28 .

Scientific Research Applications

  • Cancer Treatment : A study by Girasolo et al. (2017) described the synthesis and characterization of a triphenyltin(IV) compound with N-tert-butoxycarbonyl-l-ornithine (Boc-Orn-OH). This compound showed promising results in inhibiting the growth of human tumor cell lines at low micromolar concentrations, indicating its potential use in cancer treatment (Girasolo et al., 2017).

  • Biomedical and Pharmaceutical Research : Forró et al. (2021) discussed Brain-on-Chip (BoC) biotechnology, highlighting its application in neuroscience research. BoC technology integrates three-dimensional brain-like systems with microfluidics platforms, which could be relevant for studying the effects of compounds like Boc-orn(boc)-OH on brain function (Forró et al., 2021).

  • Peptide Synthesis : Schmidt and Neubert (2009) conducted studies on peptides, including Boc-D-Orn-Phe-D-Pro-Gly-OH, to investigate the influence of different coupling reagents on peptide yield and purity. Such research is crucial for understanding how Boc-orn(boc)-OH and similar compounds can be utilized in peptide synthesis (Schmidt & Neubert, 2009).

  • Cancer Cell Research : Drąg-Zalesińska et al. (2015) synthesized amino acid esters of betulin, including Boc-l-Orn(Boc)-OH, to investigate their anticancer roles. Their study highlighted the potential of these compounds in treating human epidermoid carcinoma cells (Drąg-Zalesińska et al., 2015).

  • Drug Development : González-Muñiz et al. (1990) explored the antagonist properties of peptides, including Boc-Trp-Orn(Boc)-Asp-NH2, in the context of drug development. This research contributes to understanding how Boc-orn(boc)-OH derivatives can be used in pharmaceutical applications (González-Muñiz et al., 1990).

properties

IUPAC Name

(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOJSMIZZYHNQG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426767
Record name BOC-ORN(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-orn(boc)-OH

CAS RN

57133-29-6
Record name BOC-ORN(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
E Ehexige, M Bao, P Bazarjav, X Yu, H Xiao, S Han… - Biomolecules, 2020 - mdpi.com
Cutaneous melanoma is the most aggressive skin cancer with notorious drug resistance. Inhibition of immune checkpoint molecules is one of the most promising approaches for cancer …
Number of citations: 21 www.mdpi.com
P Kumari - 1992 - elibrary.ru
There were two objectives of the research project,(1) investigating the means of increasing the loading capacity of solid phase support by using the Schmitt/Walker test and (2) the …
Number of citations: 0 elibrary.ru
K Masubuchi, T Okada, M Kohchi, T Murata… - Bioorganic & medicinal …, 2001 - Elsevier
Highly potent 1,3-β-d-glucan synthase inhibitors, 7b, 10a, 10b and 12, have been identified by the chemical modification of the ornithine residue of a fungicidal macrocyclic …
Number of citations: 13 www.sciencedirect.com
F Saviano, T Lovato, A Russo, G Russo… - Journal of Materials …, 2020 - pubs.rsc.org
Gene therapies are undergoing a renaissance, primarily due to their potential for applications in vaccination for infectious diseases and cancers. Although the biology of these …
Number of citations: 18 pubs.rsc.org
E Ehexige, T Ganbold, X Yu, S Han, H Baigude - Molecules, 2019 - mdpi.com
Lipid nanoparticles (LNP) are the most potent carriers for the delivery of nucleic acid-based therapeutics. The first FDA approved a short interfering RNA (siRNA) drug that uses a …
Number of citations: 5 www.mdpi.com
G Gerile, T Ganbold, Y Li, H Baigude - Journal of Materials Chemistry …, 2017 - pubs.rsc.org
Intracellular delivery of genetic material is a potentially powerful therapeutic approach for the treatment of genetic diseases. However, the scarcity of biocompatible delivery systems is a …
Number of citations: 6 pubs.rsc.org
F Saviano, T Lovato, A Russo… - Journal of … - nottingham-repository.worktribe.com
© The Royal Society of Chemistry 2020. Gene therapies are undergoing a renaissance, primarily due to their potential for applications in vaccination for infectious diseases and cancers…
A Lohse, KB Jensen, K Lundgren, M Bols - Bioorganic & medicinal …, 1999 - Elsevier
A combinatorial library of 125 compounds with a structure consisting of 1-azafagomine linked at N-1 via an acetic acid linker to a variable tripeptide was synthesised. The library was …
Number of citations: 71 www.sciencedirect.com
T Seki, M Tamura, Y Nosho, T Ohfuji… - Agricultural and …, 1990 - academic.oup.com
δ-Acetyl-l-ornithyl-β-alanine methyl ester is an un-sweet peptide as a salt-free compound with AH and X units among the sweetness-causing trifunctional units, AH, B, and X. However, it …
Number of citations: 2 academic.oup.com
S Sofuku, A Ishikawa, I Muramatsu… - Bulletin of the Chemical …, 1988 - journal.csj.jp
C-Terminal hexapeptide analogs of substance P (SP) were synthesized by a solid-phase method. These analogs, [Dab 6 ]-SP(6-11), [Orn 6 ]-SP(6-11), and [Lys 6 ]-SP(6-11), showed a …
Number of citations: 3 www.journal.csj.jp

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